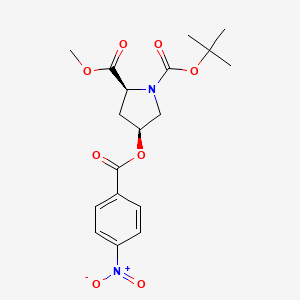

(2S,4S)-1-tert-Butyl 2-methyl 4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate

説明

特性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-(4-nitrobenzoyl)oxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O8/c1-18(2,3)28-17(23)19-10-13(9-14(19)16(22)26-4)27-15(21)11-5-7-12(8-6-11)20(24)25/h5-8,13-14H,9-10H2,1-4H3/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAOLTOSWKAQQS-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718152 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-[(4-nitrobenzoyl)oxy]pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168264-25-3 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-[(4-nitrobenzoyl)oxy]pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(2S,4S)-1-tert-Butyl 2-methyl 4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the available data on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H22N2O8

- Molecular Weight : 394.38 g/mol

- CAS Number : 168264-25-3

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the nitrobenzoyl group suggests potential interactions with enzymatic pathways or receptor sites.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting a potential role as an antibacterial agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect enzymes related to the synthesis of nucleic acids or proteins, impacting cell proliferation and survival.

Cytotoxicity

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating significant inhibition at low concentrations. |

| Cytotoxicity Assessment | Showed selective cytotoxicity towards breast cancer cells (MCF-7), with IC50 values lower than those observed for normal fibroblast cells. |

| Enzyme Interaction Studies | Inhibition of dihydrofolate reductase was noted, suggesting potential applications in cancer therapy and antimicrobial development. |

Safety and Toxicology

Safety data indicates that while the compound shows promising biological activity, further research is necessary to assess its toxicity profile. Current data suggest moderate toxicity in high concentrations, necessitating careful handling and usage.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrrolidine derivatives:

Key Findings:

Substituent Effects :

- The 4-nitrobenzoyloxy group in the target compound imparts stronger electron-withdrawing effects compared to benzoyloxy or hydroxyl derivatives, enhancing its stability in polar aprotic solvents .

- Azido and hydroxy variants prioritize reactivity over stability, enabling applications in click chemistry or as synthetic intermediates .

Stereochemical Influence :

- The (2S,4S) configuration in the target compound and its benzoyloxy analog ensures a rigid pyrrolidine ring, critical for enantioselective catalysis. In contrast, the (2S,4R) diastereomer () exhibits distinct conformational preferences, affecting its interaction with chiral substrates .

Synthetic Utility :

- The nitro group in the target compound can undergo reduction to an amine, enabling diversification into amine-containing analogs. This contrasts with the azide derivative, which is primarily used for cycloaddition reactions .

- Hydroxyl-containing derivatives (e.g., ) serve as precursors for further esterification or oxidation, offering broader synthetic flexibility .

Research Implications

The structural and functional diversity among these pyrrolidine derivatives highlights their adaptability in drug discovery and materials science. The target compound’s nitro group offers unique reactivity for targeted modifications, while stereochemical variations (e.g., 4R vs. 4S) enable fine-tuning of molecular recognition properties. Future studies should explore the biological activity of these analogs, particularly in protease inhibition or as chiral auxiliaries.

準備方法

General Synthetic Strategy

The preparation of this compound typically involves a multi-step synthetic route starting from a suitably protected pyrrolidine intermediate, such as tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate or its derivatives. The key steps include:

Starting Material Preparation: The chiral pyrrolidine core with defined (2S,4S) stereochemistry is synthesized or obtained commercially, often protected at the nitrogen with a tert-butyl carbamate (Boc) group to prevent side reactions.

Introduction of the 4-nitrobenzoyl Ester: The hydroxyl group at the 4-position is esterified with 4-nitrobenzoyl chloride or an equivalent activated 4-nitrobenzoic acid derivative under anhydrous conditions to form the 4-((4-nitrobenzoyl)oxy) substituent. This step requires careful control to avoid hydrolysis and side reactions, typically performed in anhydrous dichloromethane or similar solvents with a base such as triethylamine to scavenge HCl.

Formation of the Methyl Ester at C2: The methyl ester functionality at the 2-position is introduced through esterification reactions, often by treatment with methylating agents such as diazomethane or via transesterification under acidic or basic catalysis.

Purification and Characterization: The final compound is purified by chromatographic techniques and characterized by spectroscopic methods including NMR, IR, and mass spectrometry to confirm the structure and stereochemistry.

Detailed Reaction Conditions and Considerations

Optimization Parameters

Solvent Choice: Anhydrous dichloromethane is preferred for esterification steps to minimize hydrolysis and side reactions.

Temperature Control: Cooling to 0°C during acylation reduces side reactions and improves selectivity.

Stoichiometry: Slight excess of acyl chloride ensures complete conversion of the hydroxyl group; however, excess must be minimized to prevent over-acylation or decomposition.

Reaction Time: Monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine endpoint and optimize yield.

Analytical Monitoring

Thin-Layer Chromatography (TLC): Used to monitor reaction progress.

High-Performance Liquid Chromatography (HPLC): To assess purity and enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms chemical structure and stereochemistry.

Mass Spectrometry (MS): Confirms molecular weight and molecular formula.

Research Findings and Challenges

The stereochemical integrity of the (2S,4S) configuration is crucial for the compound's biological activity and synthetic utility. Protecting groups such as tert-butyl carbamate provide steric hindrance that helps maintain stereochemical purity during synthesis.

The esterification with 4-nitrobenzoyl chloride is sensitive to moisture; thus, anhydrous conditions and inert atmosphere (e.g., nitrogen or argon) are recommended to prevent hydrolysis.

Optimization studies show that reaction temperature and reagent stoichiometry significantly affect yield and purity. Lower temperatures and controlled addition rates improve selectivity.

The compound’s stability under reaction conditions is moderate; prolonged exposure to acidic or basic media can lead to hydrolysis of ester groups, necessitating careful reaction monitoring.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Purpose | Notes |

|---|---|---|---|---|

| Amine Protection | Di-tert-butyl dicarbonate, NaHCO3 | 0–25°C, THF or DCM | Protect N to avoid side reactions | Preserves stereochemistry |

| 4-Nitrobenzoyl Ester Formation | 4-Nitrobenzoyl chloride, triethylamine | 0°C to RT, anhydrous DCM | Introduce 4-nitrobenzoyl group | Requires anhydrous conditions |

| Methyl Ester Formation | Diazomethane or methanol with acid catalyst | Ambient temperature | Form methyl ester at C2 | Avoids racemization |

| Purification | Silica gel chromatography | Ambient | Remove impurities | Ensures high purity |

Q & A

Basic: How can researchers optimize the stereoselective synthesis of this compound to improve yield and enantiomeric excess?

Methodological Answer:

- Catalyst Selection : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enhance stereocontrol during the acylation of the pyrrolidine core.

- Reaction Conditions : Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature (-20°C to room temperature) to minimize racemization .

- Purification : Employ flash column chromatography with gradients of ethyl acetate/hexane to isolate diastereomers, as demonstrated in similar tert-butyl pyrrolidine syntheses (dr = 61:39 achieved in related systems) .

- Yield Enhancement : Introduce protecting groups (e.g., tert-butoxycarbonyl) early to stabilize intermediates during nitrobenzoyloxy substitution .

Basic: Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify the tert-butyl singlet (~1.4 ppm), methyl ester (~3.7 ppm), and aromatic protons from the 4-nitrobenzoyl group (~8.2–8.4 ppm) .

- ¹³C NMR : Confirm carbonyl carbons (170–175 ppm) and nitro group adjacency via deshielding effects .

- IR Spectroscopy : Detect ester C=O stretches (~1720 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Chiral HPLC : Resolve enantiomers using amylose-based columns and hexane/isopropanol eluents, referencing methods for epimer separation in analogous compounds .

Advanced: What mechanistic pathways explain the introduction of the 4-nitrobenzoyloxy group onto the pyrrolidine ring?

Methodological Answer:

- Acylation Mechanism : Probe the reaction using in situ FTIR to monitor nitrobenzoyl chloride activation (e.g., via DCC/DMAP coupling).

- Stereochemical Control : Conduct DFT calculations to evaluate transition-state energies for nucleophilic attack at the C4 hydroxyl, influenced by steric hindrance from the tert-butyl group .

- Kinetic Studies : Use LC-MS to track intermediate formation under varying temperatures, identifying rate-limiting steps in nitrobenzoylation .

Advanced: How can researchers assess the stability of the 4-nitrobenzoyloxy group under thermal or photolytic stress?

Methodological Answer:

- Accelerated Stability Testing :

- Thermal Degradation : Heat samples to 40–60°C in sealed vials and analyze via HPLC for nitro group reduction or ester hydrolysis .

- Photolytic Studies : Expose solutions to UV light (254 nm) and monitor nitro-to-amine conversion using TLC or MS .

- Degradation Product Identification : Employ high-resolution LC-MS/MS to detect fragments (e.g., 4-nitrobenzoic acid or pyrrolidine derivatives) .

Advanced: What computational strategies predict the compound’s reactivity with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., esterases), focusing on hydrogen bonding with the nitro group and steric clashes from the tert-butyl moiety .

- QSAR Modeling : Corporate Hammett constants (σ) of the nitro substituent to predict electronic effects on binding affinity .

- MD Simulations : Simulate solvation dynamics in water/DMSO mixtures to assess membrane permeability .

Basic: What safety protocols are essential for handling nitro-containing derivatives like this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .

- Storage : Store in airtight containers under inert gas (N₂) at -20°C to prevent nitro group degradation .

- Spill Management : Neutralize spills with activated carbon and dispose of as hazardous waste .

Advanced: How can chiral purity be maintained during large-scale synthesis?

Methodological Answer:

- Crystallization-Induced Diastereomer Resolution : Use chiral counterions (e.g., L-tartaric acid) to precipitate enantiopure salts .

- Process Analytical Technology (PAT) : Implement inline Raman spectroscopy to monitor enantiomeric excess in real time .

- Low-Temperature Quenching : Halt reactions rapidly at -78°C to minimize epimerization post-synthesis .

Basic: What analytical workflows quantify degradation products under oxidative conditions?

Methodological Answer:

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients to separate nitrobenzoic acid (retention time ~8.2 min) from parent compound (~12.5 min) .

- GC-MS : Derivatize volatile degradation products (e.g., methyl esters) and analyze using electron ionization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。